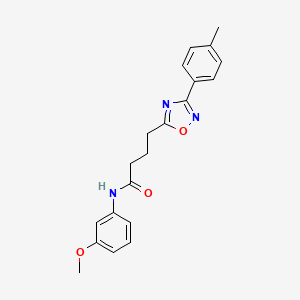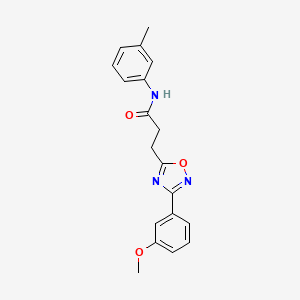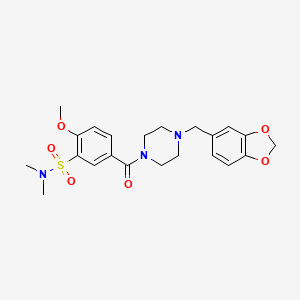
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxy-5-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxy-5-methylphenyl)propanamide, commonly known as BZSMP, is a chemical compound that has gained attention due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its mechanism of action and biochemical effects.
作用机制
The mechanism of action of BZSMP involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. BZSMP also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. Furthermore, BZSMP has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
BZSMP exhibits various biochemical and physiological effects depending on the target cells or tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while promoting cell survival and neurite outgrowth in neurons. BZSMP also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the recruitment of immune cells to the site of inflammation.
实验室实验的优点和局限性
BZSMP has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and is soluble in common organic solvents. However, BZSMP has some limitations, such as its potential toxicity to normal cells and tissues. Therefore, careful dose optimization and toxicity testing are required before using BZSMP in in vivo experiments.
未来方向
There are several future directions for the study of BZSMP. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. Furthermore, the development of BZSMP derivatives with improved efficacy and safety profiles is also an area of future research.
Conclusion
In conclusion, BZSMP is a promising chemical compound that has potential therapeutic applications in various fields. Its synthesis method has been optimized, and its mechanism of action and biochemical effects have been extensively studied. Although there are some limitations for its use in lab experiments, careful optimization and toxicity testing can overcome these limitations. Future research directions include investigating its potential therapeutic applications in other diseases, studying its mechanism of action in more detail, and developing BZSMP derivatives with improved efficacy and safety profiles.
合成方法
The synthesis of BZSMP involves the reaction of 4-aminobenzenesulfonamide and 2-methoxy-5-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-bromopropionyl chloride to obtain BZSMP. The synthesis method has been optimized to obtain high yields and purity of BZSMP.
科学研究应用
BZSMP has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BZSMP also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BZSMP has been studied for its neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-8-14-23(30-2)22(16-18)26-24(27)15-11-19-9-12-21(13-10-19)31(28,29)25-17-20-6-4-3-5-7-20/h3-10,12-14,16,25H,11,15,17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOJZYNDLIQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


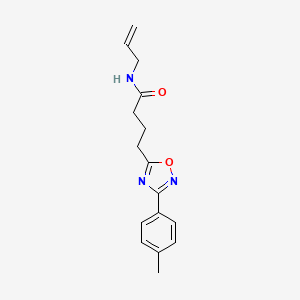
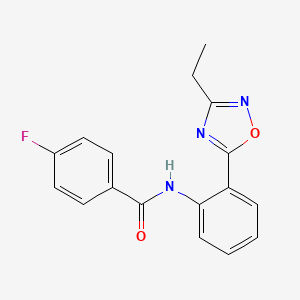
![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)
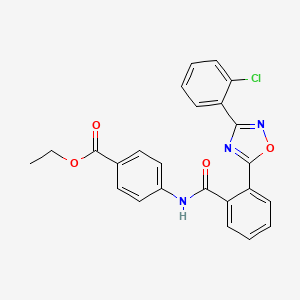


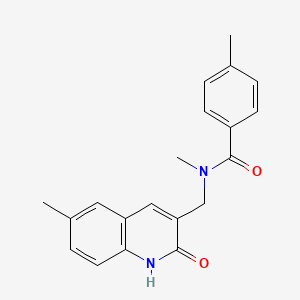
![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
